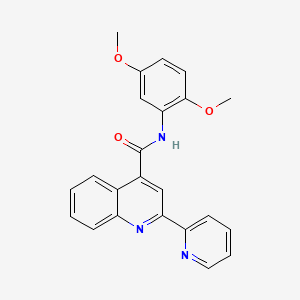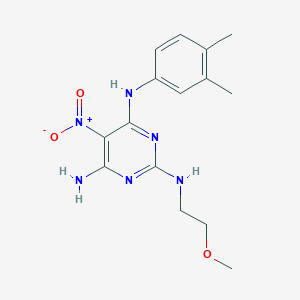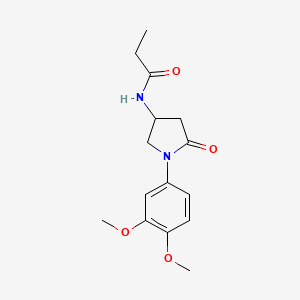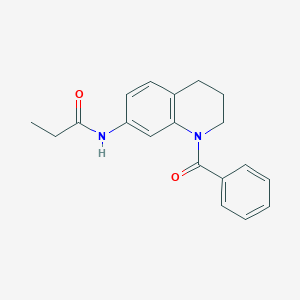
6-((4-methoxybenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((4-methoxybenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of methoxybenzyl and methoxyphenyl groups attached to a chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-methoxybenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl chloride, 4-methoxyphenylboronic acid, and 4-methyl-2H-chromen-2-one.
Formation of Intermediate: The first step involves the reaction of 4-methoxybenzyl chloride with a suitable base, such as potassium carbonate, in the presence of a solvent like dimethylformamide (DMF) to form the intermediate 4-methoxybenzyl ether.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-methoxyphenylboronic acid using a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium phosphate and a ligand like triphenylphosphine. This reaction is typically carried out in a solvent like toluene under an inert atmosphere of nitrogen.
Cyclization: The final step involves the cyclization of the coupled product with 4-methyl-2H-chromen-2-one in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
6-((4-methoxybenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce dihydro derivatives, and substitution may result in various functionalized derivatives.
科学研究应用
6-((4-methoxybenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications in the treatment of diseases like cancer, cardiovascular disorders, and neurodegenerative diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 6-((4-methoxybenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, reducing inflammation.
Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways, such as the intrinsic and extrinsic apoptotic pathways.
相似化合物的比较
Similar Compounds
6-((4-methoxybenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one: This compound is unique due to the presence of both methoxybenzyl and methoxyphenyl groups attached to the chromen-2-one core.
4-methoxybenzyl chloride: A precursor in the synthesis of the target compound, used for the formation of the intermediate 4-methoxybenzyl ether.
4-methoxyphenylboronic acid: Another precursor used in the coupling reaction to form the target compound.
4-methyl-2H-chromen-2-one: The chromen-2-one core structure that forms the basis of the target compound.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and its potential biological activities. The presence of both methoxybenzyl and methoxyphenyl groups enhances its chemical reactivity and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
属性
分子式 |
C25H22O5 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-6-[(4-methoxyphenyl)methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C25H22O5/c1-16-22-14-21(29-15-17-4-8-19(27-2)9-5-17)12-13-23(22)30-25(26)24(16)18-6-10-20(28-3)11-7-18/h4-14H,15H2,1-3H3 |
InChI 键 |
XHZDKJVUOJVTNY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,5-dimethoxyphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B11260448.png)

![1,3-bis(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11260465.png)
![N-(2,6-dimethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11260470.png)
![N-(4-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11260475.png)

![2-{[6-Amino-2-(azepan-1-yl)-5-nitropyrimidin-4-yl]amino}ethanol](/img/structure/B11260482.png)
![ethyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate](/img/structure/B11260487.png)

![ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11260503.png)
![N1-(2-fluorophenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260518.png)

![3,4-diethoxy-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11260537.png)

